REACTION_SMILES
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[CH3:12][O:13][S:14]([O:15][CH3:16])(=[O:17])=[O:18].[H-:20].[Na+:19].[O:21]=[CH:22][N:23]([CH3:24])[CH3:25].[nH:1]1[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([CH:10]=[O:11])[c:9]12>>[n:1]1([CH3:12])[cH:2][cH:3][c:4]2[cH:5][cH:6][cH:7][c:8]([CH:10]=[O:11])[c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COS(=O)(=O)OC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cccc2cc[nH]c12
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Name
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Type
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product
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Smiles
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Cn1ccc2cccc(C=O)c21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |